

# N-(m-PEG9)-N'-(PEG5-acid)-Cy5 molecular weight and formula

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Compound of Interest

Compound Name: N-(m-PEG9)-N'-(PEG5-acid)-Cy5

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# In-Depth Technical Guide: N-(m-PEG9)-N'-(PEG5-acid)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional fluorescent linker, N-(m-PEG9)-N'-(PEG5-acid)-Cy5. This molecule is of significant interest in biomedical research and drug development, particularly in the fields of bioconjugation, fluorescence imaging, and the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).

## **Core Molecular Attributes**

**N-(m-PEG9)-N'-(PEG5-acid)-Cy5** is a sophisticated chemical entity that incorporates a Cy5 fluorophore, a terminal carboxylic acid for conjugation, and two polyethylene glycol (PEG) chains of differing lengths. This combination of moieties imparts desirable characteristics such as high aqueous solubility, biocompatibility, and a strong fluorescence signal in the far-red spectrum, which is advantageous for biological applications due to reduced autofluorescence from cells and tissues.

The key quantitative data for this molecule are summarized in the table below.



Property	Value	Source(s)
Chemical Formula	C57H89CIN2O16	[1][2]
Molecular Weight	1093.8 g/mol	[1][2]
CAS Number	2107273-26-5	[1][2]
Purity	Typically ≥97%	[2]
Excitation Maximum (λex)	~649 nm	[2]
Emission Maximum (λem)	~667 nm	[2]
Solubility	Water, DMSO, DMF, DCM	[2]
Storage Conditions	-20°C, protected from light	[2]

# **Applications in Research and Drug Development**

The primary applications of **N-(m-PEG9)-N'-(PEG5-acid)-Cy5** stem from its ability to act as a fluorescent linker. The terminal carboxylic acid can be readily conjugated to primary amines on biomolecules, such as proteins and peptides, through amide bond formation.[2][3] The PEG chains enhance the solubility and reduce the immunogenicity of the resulting conjugate, while the Cy5 dye allows for sensitive and specific detection.

A particularly relevant application is in the construction of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial for its efficacy, and PEG linkers are widely used due to their hydrophilicity and tunable length. The inclusion of a fluorescent dye like Cy5 in the linker enables researchers to track the PROTAC's distribution and engagement with its target in cellular and in vivo models.

# **Experimental Protocols**

The following are detailed, representative protocols for the use of **N-(m-PEG9)-N'-(PEG5-acid)-Cy5** in bioconjugation and PROTAC synthesis. These protocols are based on established methods for similar molecules and should be optimized for specific applications.



# **Protocol 1: Fluorescent Labeling of a Protein**

This protocol describes the conjugation of **N-(m-PEG9)-N'-(PEG5-acid)-Cy5** to primary amines (e.g., lysine residues) on a target protein.

#### Materials:

- N-(m-PEG9)-N'-(PEG5-acid)-Cy5
- Target protein in an amine-free buffer (e.g., PBS, pH 7.4)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column or dialysis cassette for purification

#### Procedure:

- Reagent Preparation:
  - Prepare a stock solution of N-(m-PEG9)-N'-(PEG5-acid)-Cy5 in anhydrous DMF or DMSO (e.g., 10 mg/mL).
  - Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO (e.g., 100 mg/mL each).
- · Activation of Carboxylic Acid:
  - In a microcentrifuge tube, add a 1.5 to 2-fold molar excess of EDC and NHS to the desired amount of N-(m-PEG9)-N'-(PEG5-acid)-Cy5 in DMF or DMSO.
  - Incubate for 15-30 minutes at room temperature to activate the carboxylic acid, forming an NHS ester.



## Conjugation to Protein:

- Add the activated N-(m-PEG9)-N'-(PEG5-acid)-Cy5 solution to the protein solution. The
  molar ratio of the dye to the protein should be optimized, but a starting point of 10:1 to
  20:1 is recommended.
- Incubate the reaction for 1-2 hours at room temperature, protected from light.
- · Quenching:
  - Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
  - Incubate for 15 minutes at room temperature.
- Purification:
  - Remove unreacted dye and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

## **Protocol 2: Synthesis of a Fluorescent PROTAC**

This protocol outlines a general strategy for synthesizing a fluorescent PROTAC using **N-(m-PEG9)-N'-(PEG5-acid)-Cy5** as the linker. This example assumes the target-binding ligand contains a free amine for conjugation.

### Materials:

- N-(m-PEG9)-N'-(PEG5-acid)-Cy5
- · Target-binding ligand with a primary amine
- E3 ligase ligand with a suitable functional group for subsequent conjugation
- Peptide coupling reagents (e.g., HATU, DIPEA)
- Anhydrous DMF
- Reagents for the final conjugation step (e.g., for click chemistry)



HPLC for purification

#### Procedure:

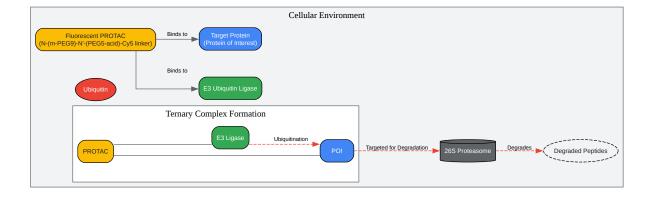
- Amide Bond Formation:
  - Dissolve the target-binding ligand with a primary amine in anhydrous DMF.
  - In a separate tube, dissolve N-(m-PEG9)-N'-(PEG5-acid)-Cy5, HATU (1.2 eq), and DIPEA
     (2-3 eq) in anhydrous DMF and stir for 15 minutes at room temperature.
  - Add the activated linker solution to the target-binding ligand solution.
  - Stir the reaction at room temperature overnight and monitor by LC-MS.
- Purification:
  - Upon completion, purify the fluorescently labeled target-binding ligand-linker conjugate by reverse-phase HPLC.
- Final Conjugation to E3 Ligase Ligand:
  - The purified conjugate will have a remaining functional group from the E3 ligase ligand end of the linker. The final conjugation step will depend on the chemistry chosen (e.g., click chemistry, another amide bond formation).
  - Perform the final conjugation reaction according to established protocols for the chosen chemistry.
- Final Purification:
  - Purify the final fluorescent PROTAC molecule by reverse-phase HPLC.

# **Signaling Pathways and Experimental Workflows**

The primary signaling pathway relevant to the application of **N-(m-PEG9)-N'-(PEG5-acid)-Cy5** in PROTACs is the Ubiquitin-Proteasome System (UPS). The diagrams below illustrate the



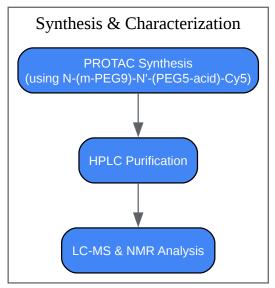
general mechanism of PROTAC action and a typical experimental workflow for evaluating a fluorescent PROTAC.

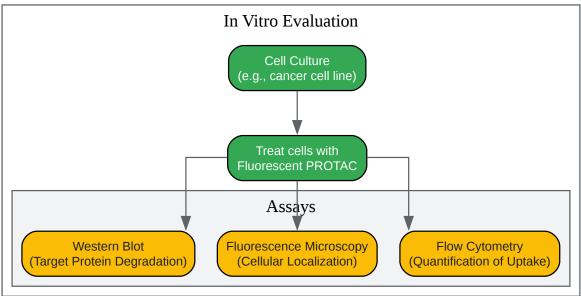


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Caption: Mechanism of action for a fluorescent PROTAC.







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